![molecular formula C29H25N B12325553 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic chemistry and materials science. This particular compound is characterized by its unique structure, which includes a fluoren-2-amine core, an ethenyl-substituted biphenyl group, and two methyl groups at the 9-position of the fluorene ring.
Méthodes De Préparation
The synthesis of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-2-amine Core: This can be achieved through the nitration of fluorene followed by reduction to obtain fluoren-2-amine.
Introduction of the Ethenyl-Substituted Biphenyl Group: This step involves the coupling of the fluoren-2-amine with 4’-ethenyl[1,1’-biphenyl]-4-yl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Methylation at the 9-Position: The final step involves the methylation of the fluorene ring at the 9-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Des Réactions Chimiques
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.
Applications De Recherche Scientifique
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- include:
9H-Fluoren-2-amine, N,N-dimethyl-: This compound has a similar fluoren-2-amine core but lacks the ethenyl-substituted biphenyl group and has two methyl groups on the nitrogen atom.
2-Fluorenamine: This compound has a simpler structure with a fluoren-2-amine core and no additional substituents.
The uniqueness of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C29H25N |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-[4-(4-ethenylphenyl)phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C29H25N/c1-4-20-9-11-21(12-10-20)22-13-15-23(16-14-22)30-24-17-18-26-25-7-5-6-8-27(25)29(2,3)28(26)19-24/h4-19,30H,1H2,2-3H3 |
Clé InChI |
MIUKHVRYVHYSOH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
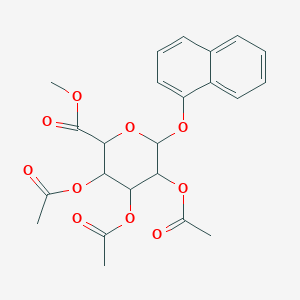
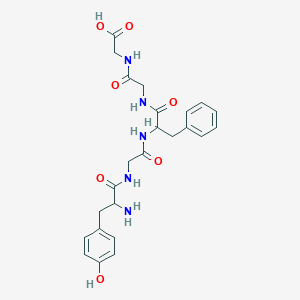
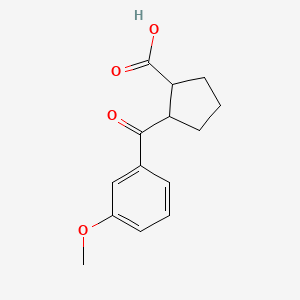

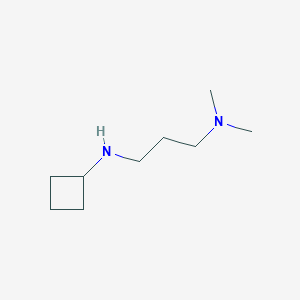
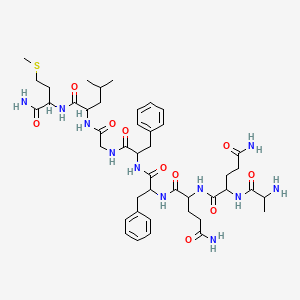
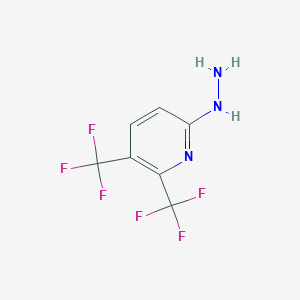

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
